molecular formula C9H18ClNO B2385559 9-Oxa-1-azaspiro[5.5]undecane hydrochloride CAS No. 1896454-21-9

9-Oxa-1-azaspiro[5.5]undecane hydrochloride

Cat. No.: B2385559
CAS No.: 1896454-21-9
M. Wt: 191.7
InChI Key: QWFOXRMCAVGLIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxa-1-azaspiro[5.5]undecane hydrochloride can be achieved through several methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure scalability and cost-effectiveness. The Prins cyclization reaction is favored for its simplicity and efficiency in introducing substituents .

Biological Activity

9-Oxa-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry, particularly for its potential as an antituberculosis agent. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by the presence of both nitrogen and oxygen atoms within its framework. The molecular formula is C9H18ClNOC_9H_{18}ClNO, with a molecular weight of approximately 191.7 g/mol. The spirocyclic nature contributes to its distinctive biological activities.

This compound primarily acts by inhibiting the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria. The compound has shown efficacy against both antibiotic-sensitive and multi-drug resistant strains of M. tuberculosis .

Biological Activity

The compound has been evaluated for its anti-mycobacterial properties through various in vitro studies. Key findings include:

  • Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values as low as 2 μM against M. tuberculosis strains .
  • Selectivity : In tests on mammalian cells, the compound exhibited selectivity with minimal cytotoxic effects, which is crucial for therapeutic applications .

Comparative Analysis

A comparison with other similar compounds reveals that this compound possesses unique properties that enhance its biological activity:

Compound NameMIC (μM)Selectivity IndexUnique Features
This compound2HighInhibits MmpL3 protein
1-Oxa-4,9-diazaspiro[5.5]undecane0.3 - 0.7ModeratesEH inhibitor
5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane>10LowFluorinated analog

Case Studies

Recent research has focused on optimizing the structure of this compound to enhance its potency and selectivity:

  • Optimization Studies : Structural modifications have been explored to improve the interaction with MmpL3, resulting in derivatives that exhibit even lower MIC values .
  • In Vivo Efficacy : Animal models have demonstrated significant reductions in bacterial load when treated with this compound, indicating its potential for clinical application .

Properties

IUPAC Name

9-oxa-1-azaspiro[5.5]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-6-10-9(3-1)4-7-11-8-5-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFOXRMCAVGLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896454-21-9
Record name 9-oxa-1-azaspiro[5.5]undecane hydrochloride
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